1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene
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Overview
Description
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene is an organic compound with the molecular formula C13H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom and an isocyanate group attached to the benzene ring.
Preparation Methods
The synthesis of 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 4-isocyanatophenol.
Reaction Conditions: The reaction between 4-chlorophenol and 4-isocyanatophenol is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include substituted benzene derivatives and phenolic compounds.
Scientific Research Applications
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene involves its interaction with molecular targets and pathways within cells:
Molecular Targets: The compound can bind to specific proteins and enzymes, altering their activity and affecting cellular processes.
Pathways Involved: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-chloro-4-isocyanatobenzene and 4-chlorophenyl isocyanate share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of both chlorine and isocyanate groups in this compound provides it with unique reactivity and potential for diverse applications
Properties
CAS No. |
60726-10-5 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-chloro-4-[(4-isocyanatophenoxy)methyl]benzene |
InChI |
InChI=1S/C14H10ClNO2/c15-12-3-1-11(2-4-12)9-18-14-7-5-13(6-8-14)16-10-17/h1-8H,9H2 |
InChI Key |
XOKNCHUGFRMTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N=C=O)Cl |
Origin of Product |
United States |
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